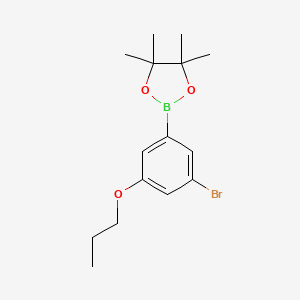

2-(3-Bromo-5-propoxyphényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester group, which is highly reactive and useful for forming carbon-carbon bonds, making it a valuable reagent in the synthesis of complex organic molecules.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been identified as a useful intermediate in the synthesis of biologically active compounds. Its unique structure allows for modifications that can enhance pharmacological properties.

Case Study : In a study focused on developing DYRK1A inhibitors for neurological disorders, this compound was utilized as a building block for synthesizing derivatives that exhibited significant inhibitory activity against DYRK1A enzyme. The synthesized compounds were tested for their effectiveness in cellular models of neurodegeneration .

Organic Synthesis

The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Example Application :

- Synthesis of Aryl Compounds : The dioxaborolane can be employed to couple with various aryl halides to produce substituted aryl compounds. This methodology is advantageous due to its mild reaction conditions and high yields.

Material Science

Due to its boron content and unique structure, the compound can be explored for applications in material science, particularly in the development of polymers and advanced materials.

Potential Use Cases :

- Boron-Doped Polymers : Incorporating this compound into polymer matrices may enhance thermal stability and mechanical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Bromination: The starting material, 3-propoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to form 3-bromo-5-propoxyphenol.

Borylation: The brominated phenol is then subjected to a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This step forms the boronate ester, 2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

Oxidation: The boronate ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

Biaryls: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Resulting from oxidation reactions.

Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Mécanisme D'action

The primary mechanism of action for 2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronate ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.

Comparaison Avec Des Composés Similaires

2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: can be compared with other boronate esters, such as:

Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions but lacks the propoxy and bromine substituents.

4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: Similar structure but with a different substitution pattern on the phenyl ring.

2-(3-Bromo-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxy group instead of a propoxy group, affecting its reactivity and applications.

The uniqueness of 2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent for synthesizing specific target molecules in organic synthesis.

Activité Biologique

2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1218790-36-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C15H22BBrO3

- Molecular Weight : 341.1 g/mol

-

Structure :

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Anticancer Activity : Studies have indicated that dioxaborolanes can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains.

In Vitro Studies

A series of in vitro tests have been conducted to evaluate the biological activity of 2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

| Study Type | Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Cytotoxicity | MCF-7 (breast cancer) | 0.1 - 100 µM | Significant reduction in viability |

| Enzyme Activity | Various enzymes | N/A | Inhibition observed at low µM levels |

| Antimicrobial | E. coli | 10 - 100 µg/mL | Inhibition of growth |

Case Studies

- Breast Cancer Cell Lines : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. The IC50 value was determined to be approximately 25 µM.

- Enzyme Inhibition : Research indicated that the compound effectively inhibited the activity of specific kinases involved in cancer progression. The inhibition was characterized by a decrease in phosphorylation levels of target proteins.

- Antimicrobial Testing : The compound exhibited significant antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Propriétés

IUPAC Name |

2-(3-bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BBrO3/c1-6-7-18-13-9-11(8-12(17)10-13)16-19-14(2,3)15(4,5)20-16/h8-10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPWJRKNTVJVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675270 | |

| Record name | 2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-36-3 | |

| Record name | 2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.